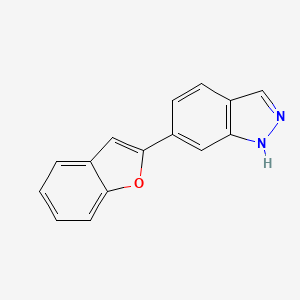
6-(Benzofuran-2-yl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzofuran-2-yl)-1H-indazole is a heterocyclic compound that combines the structural motifs of benzofuran and indazole. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The unique combination of these two moieties in a single molecule makes this compound an interesting subject for scientific research and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . This can be followed by various coupling reactions to introduce the benzofuran ring.
Industrial Production Methods: Industrial production methods for 6-(Benzofuran-2-yl)-1H-indazole are not well-documented in the literature. the general approach would involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of transition metal-catalyzed reactions and solvent-free conditions to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Benzofuran-2-yl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the benzofuran and indazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups onto the benzofuran or indazole rings .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 6-(Benzofuran-2-yl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparaison Avec Des Composés Similaires
1H-indazole: Shares the indazole core but lacks the benzofuran moiety.
Benzofuran: Contains the benzofuran ring but lacks the indazole structure.
Indole: Another heterocyclic compound with a structure similar to indazole but with different biological activities.
Uniqueness: 6-(Benzofuran-2-yl)-1H-indazole is unique due to the combination of the benzofuran and indazole rings, which imparts distinct chemical and biological properties. This dual structure allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C15H10N2O |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
6-(1-benzofuran-2-yl)-1H-indazole |
InChI |
InChI=1S/C15H10N2O/c1-2-4-14-10(3-1)8-15(18-14)11-5-6-12-9-16-17-13(12)7-11/h1-9H,(H,16,17) |
Clé InChI |
PZWWUEBNPOHHBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)C3=CC4=C(C=C3)C=NN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1508408.png)
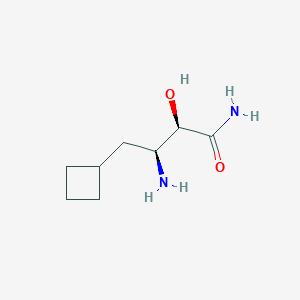
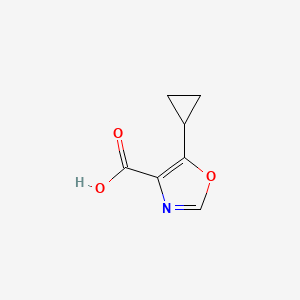


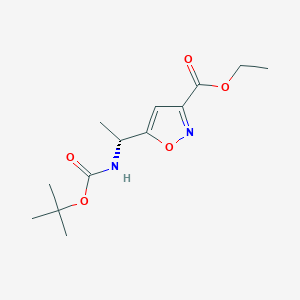
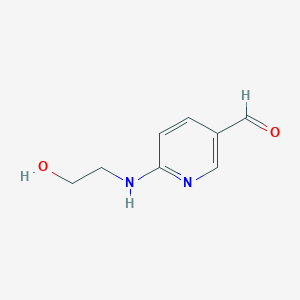
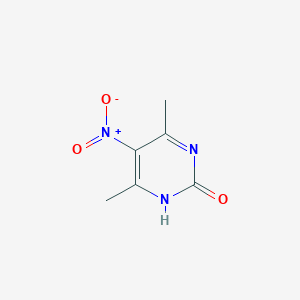

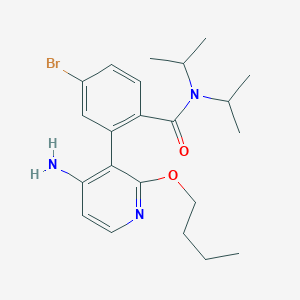
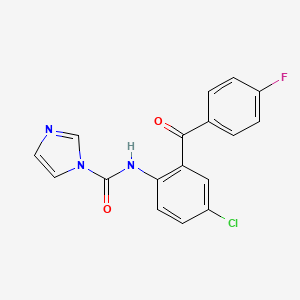
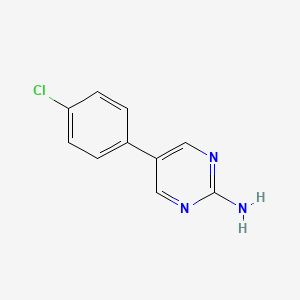
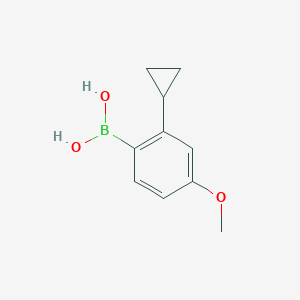
![(S)-tert-Butyl 5-amino-7-methyl-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1508473.png)
